Spiro[cyclopropane-1,3'-indolin]-6'-amine
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Overview
Description
Spiro[cyclopropane-1,3’-indolin]-6’-amine is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the Corey–Chaykovsky reaction can be employed, where dimethyloxosulfonium methylide reacts with indoline derivatives to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,3’-indolin]-6’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-6’-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[cyclopropane-1,3’-indolin]-6’-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-6’-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts unique conformational properties that can enhance binding affinity to biological targets. For instance, it may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. Detailed studies on its binding interactions and molecular dynamics are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound features a spirocyclic cyclopropane linked to a fluorene moiety.
Spirooxindoles: These compounds have a spirocyclic structure involving an oxindole ring and are widely studied for their biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-6’-amine is unique due to its specific fusion of a cyclopropane ring with an indoline moiety, which imparts distinct physicochemical properties and biological activities. Its three-dimensional structure offers advantages in drug design, such as improved solubility and metabolic stability compared to its monocyclic counterparts .
Biological Activity
Spiro[cyclopropane-1,3'-indolin]-6'-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-component reactions that yield a diverse range of derivatives. These derivatives are then evaluated for their biological activities against various cell lines and pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated several compounds against five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast). Notably, compounds 6b and 6u exhibited significant activity against the DU-145 cell line, with IC50 values less than 20 μM. Flow cytometric analysis revealed that these compounds induced apoptosis through caspase-3 activation and cell cycle arrest in the G0/G1 phase .
Table 1: Anticancer Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
6b | DU-145 | <20 | Apoptosis via caspase-3 activation |
6u | DU-145 | <20 | Apoptosis via caspase-3 activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A recent study synthesized various derivatives and tested them against Staphylococcus aureus and Enterococcus faecalis. The results indicated that some compounds exhibited significant antimicrobial effects, with minimum inhibitory concentration (MIC) values suggesting potential as antibiotic agents .
Table 2: Antimicrobial Activity of Selected Compounds
Compound | Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|---|
4b | S. aureus | 375 | High |
4h | E. faecalis | 375 | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the spiro[cyclopropane] core can significantly influence biological activity. For example, the presence of different substituents on the indoline moiety can enhance anticancer potency or alter antimicrobial efficacy. The introduction of electron-donating or withdrawing groups can modulate the interaction with biological targets .
Case Study 1: Anticancer Evaluation
In a detailed evaluation of spiro[cyclopropane] derivatives, compound 6b showed a remarkable ability to inhibit DU-145 cell proliferation with an IC50 value below 20 μM. Flow cytometry confirmed that this compound induced apoptosis through mitochondrial membrane potential disruption .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of synthesized derivatives against common pathogens. Compounds were tested for their ability to inhibit growth in E. faecalis and S. aureus, revealing that certain derivatives had MIC values comparable to established antibiotics .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
InChI Key |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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